1,2,3,6-Tetrahydro-4-(4-methylpent-3-enyl)phthalic anhydride
Overview
Description
1,2,3,6-Tetrahydro-4-(4-methylpent-3-enyl)phthalic anhydride is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . This compound is known for its unique structure, which includes a phthalic anhydride core with a tetrahydro modification and a 4-methylpent-3-enyl side chain. It is used in various chemical applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,6-Tetrahydro-4-(4-methylpent-3-enyl)phthalic anhydride can be synthesized through the Diels-Alder reaction between cis-butenedioic anhydride (maleic anhydride) and myrcene . The reaction typically requires heating and may be catalyzed by Lewis acids to improve yield and reaction rate.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for maximum efficiency, often involving continuous flow reactors and precise temperature control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,2,3,6-Tetrahydro-4-(4-methylpent-3-enyl)phthalic anhydride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride to its corresponding diol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the anhydride group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the anhydride under mild conditions to form amides or esters.
Major Products Formed
Oxidation: Tetrahydrophthalic acid derivatives.
Reduction: Tetrahydrophthalic diol.
Substitution: Tetrahydrophthalimides or tetrahydrophthalate esters.
Scientific Research Applications
1,2,3,6-Tetrahydro-4-(4-methylpent-3-enyl)phthalic anhydride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,6-tetrahydro-4-(4-methylpent-3-enyl)phthalic anhydride involves its reactivity as an anhydride. It can react with nucleophiles to form various derivatives, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrophthalic anhydride: A similar compound with a simpler structure, lacking the 4-methylpent-3-enyl side chain.
Hexahydrophthalic anhydride: Another related compound with a fully saturated ring system.
Uniqueness
1,2,3,6-Tetrahydro-4-(4-methylpent-3-enyl)phthalic anhydride is unique due to its specific side chain, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where tailored reactivity is required.
Properties
IUPAC Name |
5-(4-methylpent-3-enyl)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9(2)4-3-5-10-6-7-11-12(8-10)14(16)17-13(11)15/h4,6,11-12H,3,5,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHLVOCVVSTOQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1=CCC2C(C1)C(=O)OC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865513 | |
Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-(4-methyl-3-penten-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29811-04-9 | |
Record name | 3a,4,7,7a-Tetrahydro-5-(4-methyl-3-penten-1-yl)-1,3-isobenzofurandione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29811-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-(4-methyl-3-penten-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029811049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-(4-methyl-3-penten-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-(4-methyl-3-penten-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,6-tetrahydro-4-(4-methylpent-3-enyl)phthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.321 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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